5-Bromo-2-chloro-4-nitropyridine
Overview
Description
5-Bromo-2-chloro-4-nitropyridine: is a heterocyclic organic compound with the molecular formula C₅H₂BrClN₂O₂ It is a derivative of pyridine, substituted with bromine, chlorine, and nitro groups
Mechanism of Action
Target of Action
2-Chloro-4-nitro-5-bromopyridine is a halogenated nitropyridine compoundIt’s known that halogenated nitropyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of 2-Chloro-4-nitro-5-bromopyridine is likely to involve nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, replacing one of the substituents (in this case, a halogen). This type of reaction is facilitated by the presence of electron-withdrawing groups, such as the nitro group in 2-Chloro-4-nitro-5-bromopyridine .
Biochemical Pathways
It’s known that halogenated nitropyridines can participate in various organic reactions, including suzuki-miyaura cross-coupling . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to contribute to the structure and function of the final product .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other chemicals, can influence the action, efficacy, and stability of 2-Chloro-4-nitro-5-bromopyridine. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize other compounds such as 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . The exact enzymes, proteins, and biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that the first enzyme in its degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group
Metabolic Pathways
It is known that it can undergo a Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce the nitro group.
Halogenation: The nitrated pyridine undergoes halogenation to introduce bromine and chlorine atoms.
For example, a typical synthetic route might involve the nitration of 5-bromo-2-chloropyridine using nitric acid and sulfuric acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
Substitution: Formation of various substituted pyridines.
Reduction: Formation of 5-bromo-2-chloro-4-aminopyridine.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-4-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 5-Bromo-2-chloro-4-methyl-3-nitropyridine
- 2-Bromo-5-nitropyridine
Uniqueness
5-Bromo-2-chloro-4-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitropyridine derivatives. This makes it particularly valuable in certain synthetic applications and research contexts .
Properties
IUPAC Name |
5-bromo-2-chloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOVZVORCQADFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303103 | |
Record name | 5-Bromo-2-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-27-7 | |
Record name | 5-Bromo-2-chloro-4-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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